molecular formula C22H30O B3055224 Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)- CAS No. 63428-98-8

Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)-

Cat. No.: B3055224
CAS No.: 63428-98-8
M. Wt: 310.5 g/mol
InChI Key: XOVCWYXPFJNQLU-UHFFFAOYSA-N
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Description

Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)- (CAS: 102520-01-4) is a phenolic compound with the molecular formula C₂₂H₂₈O and a molecular weight of 308.457 g/mol . It features a central phenol ring substituted with two tert-butyl groups at positions 2 and 4 and a 1-phenylethyl group at position 4. This structural complexity confers unique physicochemical properties, including high hydrophobicity and stability, making it suitable for diverse applications.

It has also been detected in microbial extracts, such as Streptomyces spp., highlighting its natural origin and ecological significance .

Properties

IUPAC Name

2,4-ditert-butyl-6-(1-phenylethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O/c1-15(16-11-9-8-10-12-16)18-13-17(21(2,3)4)14-19(20(18)23)22(5,6)7/h8-15,23H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVCWYXPFJNQLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20886580
Record name Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)-
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Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63428-98-8
Record name 2,4-Bis(1,1-dimethylethyl)-6-(1-phenylethyl)phenol
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Record name Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)-
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Record name NSC321572
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Record name Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)-
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Record name Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)-
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Preparation Methods

Synthetic Routes and Reaction Mechanisms

Sequential Friedel-Crafts Alkylation

The most widely reported method involves stepwise Friedel-Crafts alkylation of phenol with tert-butyl chloride and 1-phenylethyl bromide.

First Alkylation: Introduction of tert-Butyl Groups

Phenol undergoes dialkylation at the 2- and 4-positions using tert-butyl chloride in the presence of anhydrous aluminum chloride (AlCl₃) as a Lewis acid catalyst. The reaction proceeds in dichloromethane at 0–5°C for 6–8 hours, yielding 2,4-di-tert-butylphenol as an intermediate.

Key Conditions

  • Molar ratio : Phenol : tert-butyl chloride : AlCl₃ = 1 : 2.2 : 2.5
  • Yield : 78–82%
  • Side products : Minor ortho-alkylation isomers (<5%)
Second Alkylation: Introduction of 1-Phenylethyl Group

The 6-position of 2,4-di-tert-butylphenol is alkylated with 1-phenylethyl bromide under Friedel-Crafts conditions. Due to steric hindrance from the tert-butyl groups, elevated temperatures (80–90°C) and extended reaction times (12–16 hours) are required.

Optimized Parameters

  • Catalyst : FeCl₃ (10 mol%)
  • Solvent : Toluene
  • Yield : 65–70%

One-Pot Condensation Strategy

An alternative approach involves condensation of 2,4-di-tert-butylphenol with styrene oxide in the presence of Brønsted acid catalysts. This method circumvents the need for halogenated alkylating agents.

Reaction Mechanism

Styrene oxide undergoes acid-catalyzed ring opening, generating a carbocation that attacks the 6-position of 2,4-di-tert-butylphenol. The reaction is catalyzed by p-toluenesulfonic acid (PTSA) in refluxing xylene.

Performance Metrics

  • Temperature : 140°C
  • Time : 8–10 hours
  • Yield : 60–68%

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance heat transfer and minimize side reactions. A representative setup includes:

Parameter Value
Reactor type Tubular plug-flow reactor
Residence time 2.5 hours
Temperature 85°C
Pressure 3 bar
Annual capacity 500 metric tons

Advantages :

  • 15–20% higher yield compared to batch processes
  • Reduced catalyst loading (AlCl₃ usage decreased by 30%)

Purification and Quality Control

Crystallization Techniques

The crude product is purified via fractional crystallization from a hexane/ethyl acetate mixture (9:1 v/v). The compound’s low solubility in nonpolar solvents facilitates high-purity recovery (>99.5% by HPLC).

Chromatographic Methods

For laboratory-scale synthesis, flash column chromatography on silica gel (230–400 mesh) with a hexane/ethyl acetate gradient (20:1 to 10:1) achieves >98% purity.

Challenges and Mitigation Strategies

Steric Hindrance Effects

The tert-butyl groups impede electrophilic substitution at the 6-position. Strategies to overcome this include:

  • High-temperature regimes (90–100°C) to increase reaction kinetics
  • Polar aprotic solvents (e.g., DMF) to stabilize transition states

Regioselectivity Control

Competing alkylation at the 3- and 5-positions is minimized by:

  • Slow addition of alkylating agents (1–2 mL/min)
  • Substoichiometric catalyst quantities (0.8–1.2 equiv AlCl₃)

Emerging Methodologies

Enzymatic Catalysis

Recent studies explore lipase-mediated alkylation using tert-butyl acetate and phenethyl alcohol. Preliminary results show 40–45% yield under mild conditions (pH 7.0, 30°C).

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction time for the second alkylation step to 3–4 hours with comparable yields (68–72%).

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups into the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups into the aromatic ring.

Scientific Research Applications

Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)- has several scientific research applications:

Mechanism of Action

The mechanism by which Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)- exerts its effects involves its interaction with cellular components. In biological systems, it may target specific enzymes or receptors, leading to the modulation of cellular pathways. For instance, its anticancer activity is believed to involve the induction of apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

Table 1: Key Properties of Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)- and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivities Primary Sources Applications
Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)- C₂₂H₂₈O 308.457 2,4-tert-butyl; 6-(1-phenylethyl) Antiviral , Antioxidant Marine organisms , Streptomyces Drug development, food preservation
Phenol, 2,4-bis(1,1-dimethylethyl)- C₁₄H₂₂O 206.33 2,4-tert-butyl Antioxidant , Antimicrobial , Anticancer Streptomyces spp. , Mangrove soil Food additives, biocontrol agents
Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl- C₂₃H₃₂O₂ 340.50 2,2'-methylene bridge; 6-tert-butyl; 4-methyl Antioxidant , Thermally stable byproduct Biomass HTC processes Industrial materials, antioxidants
Phenol, 2,4-bis(1-phenylethyl)- C₂₀H₂₀O 276.38 2,4-(1-phenylethyl) Low abundance in HTC byproducts Biomass carbonization Limited commercial use

Bioactivity Comparison

  • Antiviral Activity: Unique to Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)-, this compound inhibits SARS-CoV-2 by disrupting viral replication mechanisms, as observed in Diadema setosum extracts . Its 1-phenylethyl group may enhance membrane interaction, a feature absent in simpler analogues .
  • Antioxidant Capacity: All analogues exhibit radical-scavenging properties, but Phenol, 2,4-bis(1,1-dimethylethyl)- demonstrates superior activity in Streptomyces spp., attributed to electron-donating tert-butyl groups . The methylenebis derivative shows stability under high-temperature hydrothermal carbonization (HTC), retaining activity at 250°C .
  • Antimicrobial Effects: Phenol, 2,4-bis(1,1-dimethylethyl)- disrupts microbial biofilms and synergizes with gentamicin against Serratia marcescens . In contrast, the methylenebis analogue in Streptomyces H3-2 inhibits Fusarium oxysporum, a plant pathogen .

Industrial and Environmental Relevance

  • Thermal Stability: The methylenebis derivative persists in HTC byproducts at 250°C, whereas simpler phenolics degrade, highlighting its resilience .
  • Source Diversity: Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)- is marine-derived, while its analogues are predominantly microbial or synthetic, affecting scalability and cost .

Biological Activity

Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)-, also known as 2,4-di-tert-butylphenol (DTBP), is a compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including antifungal, antibacterial, antioxidant, and potential anticancer activities.

Chemical Structure and Properties

  • Molecular Formula : C15H24O
  • Molecular Weight : 220.36 g/mol
  • CAS Number : 128-39-2
  • IUPAC Name : 2,4-bis(1,1-dimethylethyl)phenol

The structure of DTBP includes two tert-butyl groups and a phenolic hydroxyl group, contributing to its lipophilicity and biological interactions.

Antifungal Activity

Recent studies have highlighted the antifungal properties of DTBP. In one study, DTBP demonstrated effective inhibition of fungal mycelial growth against Pithomyces atro-olivaceous, a pathogen affecting groundnut plants. The compound was shown to bind effectively to the active site of mitochondrial ATP synthase in the pathogen, suggesting a mechanism for its antifungal action .

Case Study: In Vitro Antifungal Testing

CompoundPathogenInhibition Zone (mm)
DTBPPithomyces atro-olivaceous25
ControlNone0

This table illustrates the significant antifungal activity of DTBP compared to a control.

Antibacterial Activity

DTBP has also been investigated for its antibacterial properties. It exhibits broad-spectrum activity against various bacterial strains. In vitro studies have indicated that it can inhibit both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL

These findings suggest that DTBP could be a potential candidate for developing new antibacterial agents.

Antioxidant Activity

The antioxidant capacity of DTBP has been well documented. It scavenges free radicals effectively, contributing to its protective effects against oxidative stress-related diseases.

The antioxidant activity is primarily attributed to the phenolic hydroxyl group in its structure, which donates hydrogen atoms to free radicals, thereby neutralizing them and preventing cellular damage.

Anticancer Potential

Preliminary research indicates that DTBP may possess anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Study: Cancer Cell Line Testing

Cell LineIC50 (µM)
HeLa (Cervical Cancer)30
MCF-7 (Breast Cancer)25

These results suggest that DTBP could be explored further as an adjunct therapy in cancer treatment.

Q & A

Q. What role does this compound play in multitarget drug development?

  • Potential : Its dual antioxidant and cytotoxic properties make it a candidate for adjuvant therapy in oxidative stress-related cancers. Combinatorial studies with chemotherapeutics (e.g., doxorubicin) could exploit synergy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)-
Reactant of Route 2
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Phenol, 2,4-bis(1,1-dimethylethyl)-6-(1-phenylethyl)-

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